molecular formula C8H8ClFO B12967958 (2-Chloro-4-fluoro-3-methylphenyl)methanol

(2-Chloro-4-fluoro-3-methylphenyl)methanol

Cat. No.: B12967958
M. Wt: 174.60 g/mol
InChI Key: JCAUQHYEGPHXGI-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-3-methylphenyl)methanol typically involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-Chloro-4-fluoro-3-methylbenzaldehyde or 2-Chloro-4-fluoro-3-methylbenzoic acid.

    Reduction: 2-Chloro-4-fluoro-3-methylbenzene.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-fluoro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluoro-3-methylphenyl)methanol
  • (4-Chloro-3-fluoro-2-methylphenyl)methanol
  • (4-Chloro-2-fluoro-3-methylphenyl)(2-chlorophenyl)methanol

Uniqueness

(2-Chloro-4-fluoro-3-methylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(2-chloro-4-fluoro-3-methylphenyl)methanol

InChI

InChI=1S/C8H8ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3,11H,4H2,1H3

InChI Key

JCAUQHYEGPHXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)CO)F

Origin of Product

United States

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